molecular formula C9H12N2O4 B2525103 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 21129-82-8

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B2525103
CAS No.: 21129-82-8
M. Wt: 212.205
InChI Key: GYCQWMQONISFGK-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,3-diazaspiro[45]decane-8-carboxylic acid is an organic compound with a unique spirocyclic structure This compound is characterized by the presence of two oxo groups and a diazaspirodecane ring system, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

While the compound is mainly synthesized in research laboratories, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of two oxo groups. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS Number: 21129-82-8) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound features a spirocyclic structure that has been explored for various pharmacological applications, particularly in the fields of hypertension and other cardiovascular conditions.

  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.21 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antihypertensive Effects

Research has demonstrated that derivatives of diazaspiro compounds, including this compound, exhibit potent inhibition of soluble epoxide hydrolase (sEH) , an enzyme implicated in the regulation of blood pressure. In a study involving spontaneously hypertensive rats, compounds derived from this structure were shown to effectively lower blood pressure when administered orally at doses of 30 mg/kg . The mechanism involves the modulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects.

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties . A series of Mannich bases synthesized from related spirocyclic structures demonstrated notable activity against various bacterial strains. The structural modifications of these derivatives significantly influenced their antimicrobial efficacy, indicating that further exploration could yield potent antimicrobial agents .

Case Study 1: Hypertension Treatment

In a controlled experiment, researchers evaluated the antihypertensive effects of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives in spontaneously hypertensive rats. The study found that specific modifications to the compound's side chains enhanced its efficacy as an sEH inhibitor. The results indicated a statistically significant reduction in mean arterial pressure compared to control groups .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing Mannich bases from spirocyclic compounds and evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to commercial antibiotics, suggesting potential applications in treating bacterial infections .

Research Findings Summary

Study FocusKey FindingsReference
Antihypertensive ActivityEffective sEH inhibition; reduced blood pressure in rats
Antimicrobial ActivityNotable activity against bacterial strains
Structural ModificationsEnhanced biological activity with specific side chain changes

Properties

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQWMQONISFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-82-8
Record name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
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